プロカインペニシリンG

概要

説明

This compound is widely used in the treatment of various bacterial infections, including syphilis, anthrax, mouth infections, pneumonia, diphtheria, cellulitis, and animal bites . It is administered via intramuscular injection, providing a prolonged release of penicillin G due to the presence of procaine .

科学的研究の応用

Penicillin G Procaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, procaine penicillin G is used as a model compound for studying the hydrolysis and stability of β-lactam antibiotics. Researchers investigate its degradation pathways and the influence of various conditions on its stability .

Biology: In biological research, procaine penicillin G is used to study bacterial resistance mechanisms and the efficacy of β-lactam antibiotics against different bacterial strains. It serves as a reference compound for testing new antibiotics .

Medicine: Medically, procaine penicillin G is used to treat a variety of bacterial infections. Its prolonged action makes it suitable for treating infections where sustained antibiotic levels are required . It is also used in veterinary medicine for similar purposes .

Industry: In the pharmaceutical industry, procaine penicillin G is used in the formulation of injectable antibiotics. Its combination with procaine reduces the pain associated with intramuscular injections, improving patient compliance .

作用機序

Target of Action

Procaine Penicillin G primarily targets the penicillin-binding proteins (PBPs) on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and multiplication of bacteria .

Mode of Action

Procaine Penicillin G is a combination of naturally occurring benzylpenicillin (penicillin G) and the local anesthetic agent procaine . Once administered by deep intramuscular injection, it is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The penicillin G then attaches to the PBPs and inhibits the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This interaction disrupts the synthesis of the bacterial cell wall, rendering it osmotically unstable .

Biochemical Pathways

The primary biochemical pathway affected by Procaine Penicillin G is the biosynthesis of the bacterial cell wall . By inhibiting the transpeptidation enzyme, the drug prevents the crosslinking of peptide chains, a critical step in the formation of the cell wall’s peptidoglycan layer . This disruption in the cell wall synthesis leads to osmotic instability and eventually, the death of the bacterium .

Pharmacokinetics

Procaine Penicillin G is a poorly soluble salt form of penicillin, administered by deep intramuscular injection . It is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The drug is used where prolonged exposure to benzylpenicillin at a low concentration is required . The elimination phase half-lives of penicillin G were found to be 24.7 hours after administration of Procaine Penicillin G .

Result of Action

The primary result of Procaine Penicillin G’s action is the bactericidal effect against penicillin-susceptible microorganisms . By inhibiting the biosynthesis of cell-wall peptidoglycan, the drug renders the bacterial cell wall osmotically unstable, leading to the death of the bacterium .

Action Environment

The action of Procaine Penicillin G can be influenced by various environmental factors. For instance, the presence of meningeal inflammation can affect the drug’s penetration into the central nervous system . Additionally, the drug’s absorption and efficacy can be influenced by the site of intramuscular injection and the patient’s physiological condition .

生化学分析

Biochemical Properties

Procaine penicillin G plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. Penicillin G, the active component, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This action renders the bacterial cell wall osmotically unstable, leading to cell lysis and death. Procaine, on the other hand, acts as a local anesthetic, reducing pain at the injection site .

Cellular Effects

Procaine penicillin G affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death. This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair . In mammalian cells, procaine acts as a local anesthetic by blocking sodium channels, which inhibits nerve impulse conduction and reduces pain sensation .

Molecular Mechanism

The molecular mechanism of procaine penicillin G involves the hydrolysis of procaine benzylpenicillin into penicillin G once it is released from the injection site . Penicillin G then binds to penicillin-binding proteins on the bacterial cell wall and inhibits the transpeptidation enzyme, preventing the crosslinking of peptide chains in the peptidoglycan layer . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall. Procaine exerts its effects by blocking voltage-sensitive sodium channels, preventing the generation and conduction of nerve impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of procaine penicillin G change over time. The compound is slowly absorbed from the injection site and hydrolyzed to penicillin G, providing prolonged exposure to the antibiotic . The stability and degradation of procaine penicillin G are influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained antibacterial activity .

Dosage Effects in Animal Models

The effects of procaine penicillin G vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as seizures and central nervous system abnormalities have been observed due to the procaine component . Threshold effects have been noted, with higher doses required to achieve bactericidal concentrations in certain infections .

Metabolic Pathways

Procaine penicillin G is involved in several metabolic pathways. Procaine is rapidly hydrolyzed by plasma esterases to nontoxic metabolites, primarily para-aminobenzoic acid (PABA) and diethylaminoethanol . Penicillin G is predominantly cleared via renal elimination, with approximately 60-90% excreted in the urine within 24 to 36 hours . The metabolic pathways of penicillin G involve its binding to serum proteins and subsequent renal excretion .

Transport and Distribution

Procaine penicillin G is transported and distributed within cells and tissues through various mechanisms. Following intramuscular injection, the compound is slowly absorbed into the circulation and hydrolyzed to penicillin G . Penicillin G is then distributed throughout the body, with approximately 60% bound to serum proteins . The drug is predominantly cleared via renal elimination, with tubular secretion playing a significant role in its excretion .

Subcellular Localization

The subcellular localization of procaine penicillin G is primarily within the bacterial cell wall, where penicillin G binds to penicillin-binding proteins and inhibits cell wall synthesis . In mammalian cells, procaine localizes to the nerve cell membranes, where it blocks sodium channels and inhibits nerve impulse conduction

準備方法

Synthetic Routes and Reaction Conditions: Penicillin G Procaine is synthesized by reacting procaine hydrochloride with penicillin G potassium. The process involves dissolving procaine hydrochloride in a mixing tank, followed by the addition of penicillin G potassium through a sterile filter. The reaction results in the formation of procaine penicillin G, which is then homogenized and filled into containers .

Industrial Production Methods: The industrial production of procaine penicillin G involves several steps to ensure sterility and consistency. Inactive ingredients are introduced into a mixing tank and sterilized. Procaine hydrochloride is dissolved in a separate tank and added to the first tank through a sterile filter. Penicillin G potassium is then introduced, and the mixture is homogenized to form procaine penicillin G .

化学反応の分析

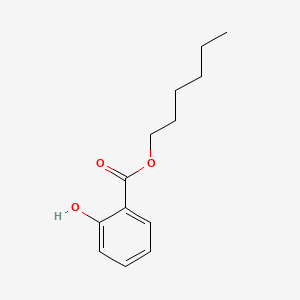

Types of Reactions: Penicillin G Procaine undergoes hydrolysis, where it is slowly absorbed and hydrolyzed to benzylpenicillin (penicillin G) once released from the injection site . This hydrolysis is crucial for its prolonged action.

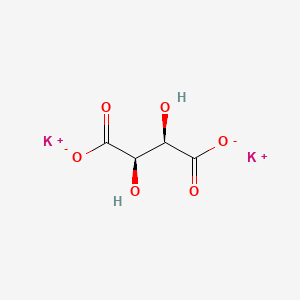

Common Reagents and Conditions: The primary reagents involved in the synthesis of procaine penicillin G are procaine hydrochloride and penicillin G potassium. The reaction conditions include maintaining sterility and using sterile filters to ensure the purity of the final product .

Major Products Formed: The major product formed from the hydrolysis of procaine penicillin G is benzylpenicillin (penicillin G), which is the active antibiotic component .

類似化合物との比較

Penicillin G Sodium: Highly soluble and used for intravenous administration in hospital settings.

Penicillin G Potassium: Similar to the sodium form, used for rapid therapeutic levels.

Penicillin G Benzathine: The least soluble form, providing the most prolonged action.

Uniqueness: Penicillin G Procaine is unique due to its combination with procaine, which provides a prolonged release of penicillin G and reduces the pain associated with intramuscular injections . This makes it particularly useful for treating infections requiring sustained antibiotic levels.

特性

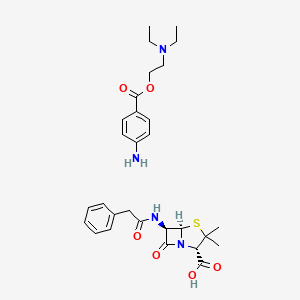

IUPAC Name |

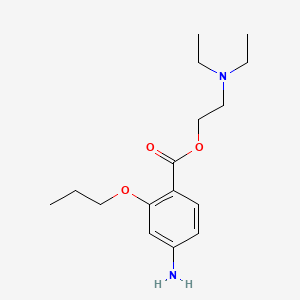

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does procaine penicillin G exert its antibacterial effect?

A: Procaine penicillin G, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [, , , , ] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, ultimately leading to bacterial cell death. [, , , , ]

Q2: What is the significance of minimum inhibitory concentration (MIC) in the context of procaine penicillin G?

A: The MIC represents the lowest concentration of an antibiotic required to inhibit the growth of a particular bacterium. [] Determining the MIC of procaine penicillin G against specific pathogens is crucial to guide appropriate dosing regimens and ensure treatment efficacy. [, ]

Q3: Has procaine penicillin G demonstrated efficacy against Streptococcus mutans, a bacterium implicated in dental caries?

A: An in vitro study investigated the antibacterial effect of coconut oil on Streptococcus mutans ATCC 25175, employing procaine penicillin G as a positive control. [] The findings revealed that all tested concentrations of coconut oil exhibited inhibitory action against the bacterium. [] While this study highlights the antibacterial potential of coconut oil, it also confirms the efficacy of procaine penicillin G against Streptococcus mutans in an experimental setting. []

Q4: What is the molecular formula and weight of procaine penicillin G?

A: Procaine penicillin G has the molecular formula C13H20N2O4S·C7H16N2O2 and a molecular weight of 588.72 g/mol. [, ]

Q5: What analytical methods are commonly employed to quantify procaine penicillin G in various matrices?

A: High-performance liquid chromatography (HPLC) serves as a primary method for quantifying procaine penicillin G in biological samples, including plasma and tissues. [, , , ] Additionally, microbiological assays utilizing Bacillus stearothermophilus as a test organism are widely used to determine penicillin G concentrations in milk. [, ] Spectrophotometric techniques, particularly second-derivative spectrophotometry, provide alternative methods for analyzing procaine penicillin G in pharmaceutical formulations. [, ]

Q6: What are the primary routes of administration for procaine penicillin G, and how do they influence its pharmacokinetic profile?

A: Procaine penicillin G is primarily administered intramuscularly (IM) or subcutaneously (SC). [, , , , , ] The route of administration significantly impacts its absorption rate and duration of action. IM injections generally result in faster absorption and higher peak plasma concentrations compared to SC injections. []

Q7: How is procaine penicillin G metabolized in the body?

A: Procaine penicillin G is hydrolyzed in the body, primarily in the plasma, to yield penicillin G and procaine. [, ] The procaine component is further metabolized by plasma esterases into p-aminobenzoic acid (PABA) and diethylaminoethanol. []

Q8: Does the concurrent administration of probenecid influence the pharmacokinetics of procaine penicillin G?

A: Yes, probenecid is known to elevate and prolong serum penicillin G levels by competitively inhibiting its renal tubular secretion. [, , , ] This interaction forms the basis for combining probenecid with procaine penicillin G in treating certain infections, enhancing its efficacy. [, , ]

Q9: What are the potential adverse effects associated with procaine penicillin G administration?

A: While generally safe, procaine penicillin G can cause allergic reactions ranging from mild hypersensitivity to severe anaphylaxis in susceptible individuals. [, , , , ] Furthermore, a rare but serious adverse effect known as Hoigne syndrome, characterized by acute psychological and neurological manifestations, has been reported, potentially linked to inadvertent intravenous administration or individual variations in procaine metabolism. [, , , ]

Q10: Has bacterial resistance emerged as a significant concern regarding procaine penicillin G treatment?

A: The emergence of penicillin-resistant strains, particularly penicillinase-producing Neisseria gonorrhoeae (PPNG), poses a significant challenge in treating gonorrhea. [, , ] Resistance mechanisms often involve the production of beta-lactamases, enzymes that inactivate penicillin. [, , ] Treatment strategies in regions with high PPNG prevalence involve combining procaine penicillin G with other antibiotics, such as Augmentin, or exploring alternative treatment options like spectinomycin hydrochloride or tetracycline. [, ]

Q11: Are there specific concerns regarding penicillin G residues in livestock products following procaine penicillin G administration?

A: The presence of penicillin G residues in meat and milk poses potential risks to human health, including allergic reactions and the development of antibiotic resistance. [, , , , ] Extensive research has been conducted to establish appropriate withdrawal periods following procaine penicillin G treatment in various livestock species to ensure food safety and minimize consumer exposure to antibiotic residues. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)